3-Cyano-4-fluorobenzenesulfinic acid sodium salt
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Overview
Description
3-Cyano-4-fluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C₇H₃FNNaO₂S and a molecular weight of 207.16 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-fluorobenzenesulfinic acid sodium salt typically involves the sulfonation of 3-Cyano-4-fluorobenzene. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and neutralization steps .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-fluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinate salts.
Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinate salts, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
3-Cyano-4-fluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-4-fluorobenzenesulfinic acid sodium salt involves its interaction with specific molecular targets. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorobenzenesulfinic acid sodium salt
- 3-Bromo-4-fluorobenzenesulfinic acid sodium salt
- 3-Methyl-4-fluorobenzenesulfinic acid sodium salt
Uniqueness
3-Cyano-4-fluorobenzenesulfinic acid sodium salt is unique due to the presence of both cyano and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
Properties
Molecular Formula |
C7H3FNNaO2S |
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Molecular Weight |
207.16 g/mol |
IUPAC Name |
sodium;3-cyano-4-fluorobenzenesulfinate |
InChI |
InChI=1S/C7H4FNO2S.Na/c8-7-2-1-6(12(10)11)3-5(7)4-9;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
CYIXIMQBFHFGLI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])C#N)F.[Na+] |
Origin of Product |
United States |
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